4-Bromo-2-ethoxy-1h-imidazole-5-carbaldehyde

Description

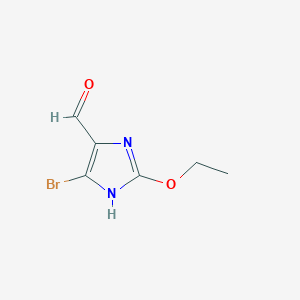

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde is a brominated imidazole derivative characterized by a bromo substituent at position 4, an ethoxy group at position 2, and a formyl (aldehyde) group at position 3. This compound is of interest in medicinal and synthetic chemistry due to its reactive aldehyde moiety, which facilitates nucleophilic additions and cross-coupling reactions. The bromine atom enhances electrophilicity, making it a versatile intermediate for further functionalization, while the ethoxy group contributes to solubility and steric modulation.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-ethoxy-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-2-11-6-8-4(3-10)5(7)9-6/h3H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZYDDPSFIPBNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(N1)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoimidazole and ethyl bromide.

Ethoxylation: The 4-bromoimidazole undergoes ethoxylation using ethyl bromide in the presence of a base like potassium carbonate.

Formylation: The ethoxylated product is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 5-position of the imidazole ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Common reagents and conditions used in these reactions include bases, acids, catalysts, and solvents like DMF, DMSO, and THF. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various pathogens. Research indicates that derivatives of imidazole compounds often demonstrate significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.30 |

| Pseudomonas aeruginosa | 0.35 |

Studies have shown that the presence of the bromine atom enhances the electrophilic nature of the compound, contributing to its antimicrobial efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde has also been investigated for its anticancer potential. In vitro studies reveal that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| MCF7 (Breast Cancer) | 10.0 |

| A549 (Lung Cancer) | 15.5 |

| HeLa (Cervical Cancer) | 12.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Synthetic Methodologies

Synthetic Routes:

The synthesis of this compound can be achieved through several methods, including:

- Bromination: Using bromine or N-bromosuccinimide to introduce the bromine atom into the imidazole ring.

- Formylation: Employing reagents such as paraformaldehyde in the presence of a suitable catalyst to introduce the aldehyde group.

These synthetic methods highlight the compound's accessibility for research and pharmaceutical applications .

Case Study 1: Antimicrobial Efficacy

A study published in ACS Omega evaluated various imidazole derivatives, including this compound, demonstrating significant antimicrobial activity linked to structural modifications that enhance binding to bacterial targets .

Case Study 2: Anticancer Mechanisms

Research conducted on imidazole derivatives indicated that those with specific substitutions, like bromine and ethoxy groups, exhibited enhanced cytotoxic effects against cancer cell lines compared to non-substituted analogs. The study concluded that these modifications improve the compound's ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific bioactive molecule derived from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The structural features of 4-bromo-2-ethoxy-1H-imidazole-5-carbaldehyde are compared to related imidazole derivatives below:

Table 1: Substituent and Property Comparison

Key Observations :

- Aldehyde vs. Ester : The aldehyde group in the target compound offers greater electrophilicity compared to the ester group in Ethyl 2-bromo-1H-imidazole-5-carboxylate. This makes the former more reactive in condensation or nucleophilic addition reactions.

- Bromo Position : Bromine at position 4 (target compound) vs. position 2 (Ethyl 2-bromo-1H-imidazole-5-carboxylate) alters electronic distribution. Position 4 bromine may increase electron withdrawal at the aldehyde, enhancing its reactivity.

- Ethoxy vs. Iodo/Methoxy : The ethoxy group in the target compound likely improves solubility in polar solvents compared to bulkier iodobenzyl or methoxy substituents in indole derivatives (e.g., compounds 8–11).

Spectral and Structural Analysis

- ¹H NMR : The aldehyde proton in this compound is expected at δ ~10.0 ppm, distinct from ester protons (δ 1.3–4.3) in Ethyl 2-bromo-1H-imidazole-5-carboxylate.

- Melting Points : Brominated indole derivatives (e.g., compounds 8–10) exhibit high melting points (>200°C) due to extended aromatic systems and halogen bonding. The target compound’s melting point is unreported but may be lower due to the aldehyde’s reduced crystallinity.

Biological Activity

4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde is a compound belonging to the class of imidazole derivatives, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHBrNO

- Molecular Weight : 256.08 g/mol

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Imidazole Ring : Starting from 2-bromoacetaldehyde and ethyl carbamate, the imidazole ring is formed through cyclization.

- Bromination : The introduction of the bromine atom at the 4-position is achieved using bromine in an appropriate solvent.

- Ethoxy Group Introduction : The ethoxy group is introduced via an etherification reaction using ethyl alcohol and a suitable acid catalyst.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For instance, compounds similar to this compound have shown activity against various bacterial strains:

| Compound | Zone of Inhibition (mm) | Target Bacteria |

|---|---|---|

| 4-Bromo derivative | 15 | E. coli |

| 4-Bromo derivative | 20 | S. aureus |

| 4-Bromo derivative | 18 | B. subtilis |

These results suggest that the compound may possess significant antibacterial properties, potentially making it useful in treating infections caused by resistant bacterial strains .

Antifungal Activity

In addition to antibacterial properties, imidazole derivatives are known for their antifungal activities. Research indicates that compounds with similar structures exhibit effectiveness against fungi such as Candida albicans and Aspergillus niger. The antifungal activity can be quantified as follows:

| Compound | Zone of Inhibition (mm) | Target Fungi |

|---|---|---|

| 4-Bromo derivative | 22 | C. albicans |

| 4-Bromo derivative | 19 | A. niger |

This suggests that this compound may also be effective in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation. For instance, compounds similar to this one have been shown to reduce levels of TNF-alpha and IL-6 in vitro .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- Receptor Modulation : Interaction with receptors involved in inflammatory responses could lead to reduced inflammation and pain.

Case Studies

Several case studies have evaluated the efficacy of imidazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study demonstrated that patients treated with imidazole derivatives showed a significant reduction in infection rates compared to control groups.

- Anti-inflammatory Trials : Clinical trials reported that patients receiving treatment with imidazole-based compounds experienced decreased levels of inflammatory markers and improved symptoms in conditions such as rheumatoid arthritis.

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-ethoxy-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?

A typical synthesis involves sequential alkylation and bromination of imidazole precursors. For example, alkylation of 2-phenyl-1H-imidazole with benzyl bromide under basic conditions (e.g., NaH in DMF) introduces substituents at the N1 position. Subsequent bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM) selectively targets the C4 position. The aldehyde group is introduced via oxidation or formylation reactions, such as Vilsmeier-Haack conditions. Optimization includes monitoring reaction progress with TLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents), and controlling temperature (0–25°C) to minimize side reactions .

Q. How can spectroscopic methods (NMR, IR) confirm the structure of this compound?

- ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Aromatic protons in the imidazole ring resonate between δ 7.3–8.5 ppm, split based on substitution patterns. The ethoxy group (-OCH₂CH₃) shows a quartet (δ 1.2–1.4 ppm for CH₃) and triplet (δ 3.6–3.8 ppm for CH₂).

- FTIR : Key peaks include C=O stretch (~1680–1720 cm⁻¹), aromatic C=C (~1500–1600 cm⁻¹), and C-Br (~550–600 cm⁻¹). Ethoxy C-O stretches appear at ~1100–1250 cm⁻¹ .

Q. What strategies enhance the reactivity of the aldehyde group in this compound for further derivatization?

The aldehyde group can undergo nucleophilic additions (e.g., Grignard reagents), condensations (e.g., formation of Schiff bases with amines), or reductions (e.g., NaBH₄ to alcohol). Activating the aldehyde via in situ protection (e.g., acetal formation) or using catalysts like protic acids (H₂SO₄) or Lewis acids (AlCl₃) improves reaction efficiency .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural validation?

Contradictions may arise from tautomerism (e.g., 1H vs. 3H imidazole forms) or dynamic processes in solution. Use complementary techniques:

Q. What role does X-ray crystallography play in determining the electronic effects of bromine and ethoxy substituents?

Single-crystal X-ray diffraction reveals substituent-induced distortions in the imidazole ring. Bromine’s electronegativity shortens adjacent C-Br bonds (~1.89 Å) and alters π-electron density. Ethoxy groups exhibit torsional angles that influence steric interactions. Data collection at low temperatures (e.g., 200 K) minimizes thermal motion artifacts. SHELX software suites are recommended for refinement .

Q. How can computational methods predict the binding affinity of this compound in drug discovery?

Molecular docking (e.g., AutoDock Vina) models interactions with target proteins like EGFR. Key steps:

Prepare the ligand (minimized geometry at B3LYP/6-31G* level).

Define the protein’s active site (e.g., ATP-binding pocket).

Score binding poses using force fields (e.g., AMBER).

Q. What experimental parameters optimize yield in multi-step syntheses of brominated imidazole derivatives?

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water).

- Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) introduces aryl groups with >80% yields.

- Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) .

Q. How can regioselective bromination be achieved in the presence of competing reactive sites?

Directing groups (e.g., ethoxy at C2) guide bromine to the C4 position. Steric hindrance from substituents (e.g., phenyl at C2) further controls selectivity. Solvent polarity (e.g., DMF vs. CCl₄) and temperature (0°C vs. reflux) modulate reactivity .

Q. What advanced techniques assess purity and stability under varying storage conditions?

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

The electron-withdrawing aldehyde and bromine groups activate the imidazole ring for nucleophilic aromatic substitution (SNAr) at C4. Substituent effects are quantified via Hammett σ values, with σₚ ≈ 0.78 for -Br and -0.24 for -OCH₂CH₃. DFT-calculated Fukui indices identify electrophilic centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.